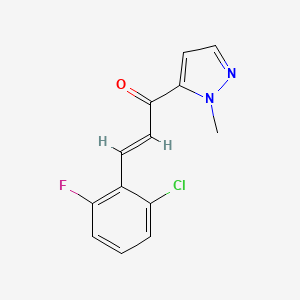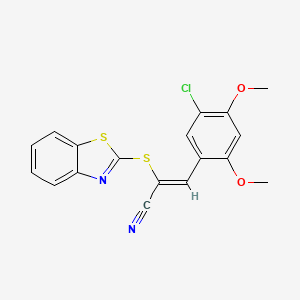
3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one, also known as CF3, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CF3 is a chalcone derivative that belongs to the family of pyrazolone compounds.
作用机制
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one is not well understood, but it is believed to act through various pathways depending on the target molecule. In anti-inflammatory activity, this compound is believed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In anti-cancer activity, this compound is believed to induce apoptosis in cancer cells by activating the caspase pathway. In insecticidal and fungicidal activity, this compound is believed to disrupt the cell membrane of the target organism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the target molecule. In anti-inflammatory activity, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In anti-cancer activity, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. In insecticidal and fungicidal activity, this compound has been shown to disrupt the cell membrane of the target organism, leading to its death.
实验室实验的优点和局限性
3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one has several advantages and limitations for lab experiments. One of the advantages is its high yield synthesis method, which makes it easy to obtain in large quantities. This compound is also stable under various conditions, making it suitable for long-term storage. One of the limitations is its insolubility in water, which limits its use in aqueous solutions. This compound is also highly reactive, which requires caution when handling.
未来方向
There are several future directions for 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one research. One of the directions is to explore its potential as an anti-viral agent, as it has shown promising results in inhibiting the replication of certain viruses. Another direction is to investigate its potential as a catalyst for various chemical reactions. This compound can also be used as a building block for the synthesis of novel materials with unique properties, which can have various applications in material science.
合成方法
3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one can be synthesized through a simple reaction between 2-chloro-6-fluorobenzaldehyde and 1-methyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate and a catalyst such as piperidine. The reaction results in the formation of this compound as a yellow crystalline solid with a high yield.
科学研究应用
3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory, anti-cancer, and anti-bacterial agent. This compound has also been studied for its potential use as a pesticide due to its insecticidal and fungicidal properties. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
属性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O/c1-17-12(7-8-16-17)13(18)6-5-9-10(14)3-2-4-11(9)15/h2-8H,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJRKINAVGYGMK-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)C(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(4-fluorobenzyl)-1-[(5-fluoropyridin-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5489840.png)
![N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5489847.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5489850.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5489852.png)

![N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5489874.png)
![1'-[2-furyl(oxo)acetyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5489876.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(5-bromo-2-thienyl)methylene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5489877.png)
![2-(1H-benzimidazol-2-yl)-3-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}acrylonitrile](/img/structure/B5489879.png)
![3-(5-{4-[(difluoromethyl)thio]phenyl}-2-furyl)-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5489893.png)
![N-(1H-imidazol-2-ylmethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5489898.png)


![3-{2-[(3,3-dimethylbutyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5489916.png)
